molecular formula C19H20O6 B12105668 Shikonin propionate CAS No. 84272-99-1

Shikonin propionate

Cat. No.: B12105668
CAS No.: 84272-99-1
M. Wt: 344.4 g/mol
InChI Key: DLBQFLWCDFTEQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of shikonin propionate typically involves the esterification of shikonin with propionic acid. This reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions . The reaction can be represented as follows:

Shikonin+Propionic AcidShikonin Propionate+Water\text{Shikonin} + \text{Propionic Acid} \rightarrow \text{this compound} + \text{Water} Shikonin+Propionic Acid→Shikonin Propionate+Water

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of shikonin from plant roots, followed by chemical synthesis. Techniques such as chromatography and ultrasound-assisted extraction are employed to isolate shikonin efficiently . The esterification process is then scaled up using industrial reactors to produce this compound in bulk .

Mechanism of Action

Shikonin propionate exerts its effects through various molecular mechanisms. It targets multiple pathways, including:

Properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBQFLWCDFTEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84272-99-1
Record name 1,4-Naphthalenedione, 5,8-dihydroxy-2-(4-methyl-1-(1-oxopropoxy)-3-pentenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084272991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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